N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide
Description
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3OS/c1-16-13-18(24)14-20-22(16)26-23(29-20)27(15-19-9-5-6-12-25-19)21(28)11-10-17-7-3-2-4-8-17/h2-9,12-14H,10-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQWCYARSSVKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Alkylation: The 4-methyl group can be introduced via alkylation using methyl iodide or a similar alkylating agent.
Amide Formation: The final step involves the formation of the amide bond between the benzothiazole derivative and the pyridin-2-ylmethyl group. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the nitro group (if present) can yield amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Amines
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Drug Development: Potential lead compound for the development of new therapeutic agents.
Industrial Applications: May be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound may inhibit enzyme activity, block receptor sites, or intercalate into DNA, thereby exerting its biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on Benzothiazole/Thiazole Cores
- N-(6-Fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide () :
This compound replaces the chloro and methyl groups on the benzothiazole ring with a single fluorine atom. Fluorine’s electronegativity may enhance binding affinity to electron-deficient pockets in target proteins compared to the chloro-methyl combination in the target compound . - N-(6-Chloranyl-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide (): While sharing the 6-chloro-4-methyl benzothiazole core, this analog substitutes the propanamide chain with a benzamide group linked to a sulfamoyl moiety.
Variations in N-Alkyl/Aryl Groups
- N-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]-3-phenyl-N-(thiophen-2-ylmethyl)propanamide (): This compound replaces the pyridin-2-ylmethyl group with a thiophen-2-ylmethyl substituent. The thiophene’s smaller aromatic system may reduce π-π stacking interactions compared to pyridine, while the quinazolinone ring could engage in hydrogen bonding absent in the target compound’s benzothiazole core .
- N-[[1-[(2-Chlorophenyl)methyl]pyrrol-2-yl]methyl]-3-phenyl-N-(phenylmethyl)propanamide () :
Here, the N-substituents include a pyrrole-derived alkyl chain and a benzyl group. The flexible pyrrole moiety may confer conformational adaptability, contrasting with the rigid pyridine ring in the target compound .
Impact of Heterocyclic Systems
- (S)-2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(4-methyl-3-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)propanamide (): This analog substitutes the benzothiazole core with a pyridazinone ring. The pyridazinone’s electron-deficient nature may enhance interactions with cationic residues in enzymes like PRMT5, whereas the benzothiazole in the target compound might favor hydrophobic binding pockets .
Structural Comparison Table
Biological Activity
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure:
The compound features a benzothiazole ring, a phenyl group, and a pyridine moiety, which contribute to its distinctive biological activity.
Molecular Formula: C22H20ClN3O2S
IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring: This is achieved through cyclization reactions involving 2-amino thiophenol.
- Chlorination and Methylation: These steps introduce the chloro and methyl groups at specific positions on the benzothiazole ring.
- Attachment of the Phenyl and Pyridine Groups: This is accomplished via nucleophilic substitution reactions.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
In a study published in Journal of Medicinal Chemistry, the compound was evaluated for its cytotoxic effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values of 15 µM for MCF7 and 18 µM for A549 cells. The study also highlighted its ability to induce apoptosis as evidenced by increased caspase activity .
Antimicrobial Activity
The compound has also been investigated for antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 25 µg/mL.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation: It has been suggested that it interacts with specific receptors related to cell growth and apoptosis.
- Oxidative Stress Induction: The compound may increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and subsequent cell death.
Comparative Analysis
A comparison with similar compounds reveals that while many benzothiazole derivatives show anticancer activity, the unique combination of functional groups in this compound enhances its efficacy and selectivity.
| Compound Name | Anticancer Activity | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| N-(6-chloro-4-methyl...) | Effective on MCF7 and A549 | 10 - 25 | Enzyme inhibition, receptor modulation |
| Benzothiazole Derivative X | Moderate | 20 - 30 | ROS induction |
| Benzothiazole Derivative Y | Low | >50 | Cell cycle arrest |
Q & A
Basic: What synthetic strategies are recommended for preparing N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide?
A modular approach is advisable, leveraging substitution and condensation reactions. Begin with synthesizing the benzothiazole core via cyclization of 2-aminothiophenol derivatives with chloroacetone under acidic conditions. For the pyridinylmethylpropanamide moiety, a nucleophilic substitution reaction between 2-(chloromethyl)pyridine and 3-phenylpropanamide precursors can be employed . Final assembly may involve coupling the benzothiazole intermediate with the pyridinylmethylpropanamide fragment using carbodiimide-based condensing agents (e.g., EDCI) in anhydrous DMF, followed by purification via recrystallization or column chromatography .
Advanced: How can researchers optimize reaction yields for the condensation step involving sterically hindered intermediates?
Steric hindrance in the benzothiazole and pyridinylmethyl groups often reduces reactivity. Strategies include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and stabilize transition states .
- Catalysts : Add 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve coupling efficiency .
- Temperature control : Gradual heating (e.g., 60–80°C) under reflux minimizes side reactions while ensuring sufficient activation energy .
- Stoichiometry : A 1.2–1.5 molar excess of the acylating agent ensures complete conversion of the benzothiazole amine .
Basic: What analytical techniques are essential for confirming the compound’s structural integrity?
- 1H/13C NMR : Verify aromatic protons (δ 7.0–8.5 ppm for pyridine and benzothiazole) and methylene groups (δ 3.5–4.5 ppm for CH2 in propanamide) .
- FT-IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and benzothiazole C-S-C vibrations (~650–750 cm⁻¹) .
- Elemental analysis : Ensure <0.4% deviation between calculated and observed C, H, N, S values .
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
Advanced: How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?
- Dynamic effects : Check for restricted rotation in the propanamide chain, which can split peaks. Variable-temperature NMR (e.g., 25–60°C) may coalesce split signals .
- Impurity analysis : Compare experimental spectra with computational predictions (e.g., DFT-calculated chemical shifts) to identify contaminants .
- Cross-validation : Use HRMS to confirm molecular ion peaks (e.g., [M+H]+) and rule out isobaric impurities .
Basic: What are the recommended storage conditions to maintain the compound’s stability?
Store under inert atmosphere (N2 or Ar) at –20°C in amber vials to prevent photodegradation. Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond . For long-term stability, lyophilize the compound and store as a solid.
Advanced: How can researchers design derivatives to explore structure-activity relationships (SAR) for target binding?
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) on the benzothiazole ring to modulate electron density and binding affinity .
- Scaffold hopping : Replace the pyridinylmethyl group with other heterocycles (e.g., thiazole, triazole) and assess bioactivity using in vitro assays .
- Protease stability : Incorporate methyl or cyclopropyl groups in the propanamide chain to reduce metabolic degradation .
Basic: What solubility challenges arise during in vitro assays, and how can they be mitigated?
The compound’s hydrophobicity (logP ~3.5–4.0) may limit aqueous solubility. Strategies include:
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
- pH adjustment : Prepare buffered solutions (pH 7.4) with surfactants (e.g., Tween-80) to enhance dispersion .
Advanced: How can computational methods aid in predicting the compound’s binding mode to target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzothiazole core and active-site residues (e.g., hydrogen bonds with Thr145, hydrophobic contacts with Phe87) .
- MD simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and identify key residues for mutagenesis studies .
Basic: What safety precautions are necessary when handling this compound?
- Toxicity : Assume neurotoxic potential due to the benzothiazole moiety. Use fume hoods and PPE (gloves, lab coat).
- Waste disposal : Neutralize with 10% acetic acid before incineration to avoid releasing toxic amines .
Advanced: How can researchers validate target engagement in cellular assays?
- Photoaffinity labeling : Incorporate a diazirine group into the propanamide chain to crosslink with target proteins under UV light, followed by Western blotting .
- Cellular thermal shift assay (CETSA) : Monitor protein denaturation curves to confirm stabilization of the target upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
